Perfluoro-2-methyl-2-pentene
Description
Contextualizing Perfluoro-2-methyl-2-pentene within Perfluorinated Olefins
Perfluorinated olefins, or fluoroalkenes, are hydrocarbons where all hydrogen atoms have been replaced by fluorine, and which contain at least one carbon-carbon double bond. This complete fluorination drastically alters the chemical and physical properties of the molecule compared to its hydrocarbon counterparts. The high electronegativity of fluorine atoms leads to a significant polarization of the carbon-fluorine bonds, rendering the carbon backbone electron-deficient.
This compound is a dimer of hexafluoropropylene. chemicalbook.com It is an internal olefin, meaning the double bond is not located at the end of the carbon chain. fluorine1.ru The presence of a trifluoromethyl group on the double bond and a pentafluoroethyl group gives it a branched structure, which influences its reactivity. sioc-journal.cn Under certain conditions, such as the presence of a fluoride (B91410) ion, internal perfluoroolefins like this compound can isomerize to terminal olefins, such as perfluoro-2-methyl-1-pentene. fluorine1.rufluorine1.ru This isomerization is significant because the fluorine atom on the terminal double bond can be more easily displaced by nucleophiles. fluorine1.ru
Significance of this compound as a Synthetic Building Block
This compound is a valuable building block in organofluorine chemistry due to the reactivity of its electron-deficient double bond towards nucleophiles. researchgate.net It readily reacts with a wide range of nucleophilic reagents, leading to the formation of diverse functionalized fluorinated compounds.
The reactions with nucleophiles can proceed via two main pathways: addition to the double bond or substitution of a vinylic fluorine atom. osti.gov The reaction pathway often depends on the reaction conditions, such as the presence and amount of a base. osti.govoup.com For instance, its reaction with alcohols can yield either addition or substitution products. osti.gov In the presence of a base like triethylamine (B128534), this compound can act as a fluorinating agent, converting carboxylic acids to acid fluorides and alcohols to alkyl fluorides. oup.com
Its utility as a synthetic intermediate is demonstrated in various applications:
Synthesis of Heterocyclic Compounds: It reacts with N,S-dinucleophiles to form fused heterocyclic systems. researchgate.net It is also used in reactions with arylamines and nitrones to produce various nitrogen-containing heterocyclic compounds like azetidines and isoxazolidines. oup.comacs.org
Preparation of Fluorinated Surfactants: this compound serves as a starting material for novel branched fluorinated surfactants. sioc-journal.cnmdpi.com These surfactants are being investigated as potential non-bioaccumulable alternatives to persistent organic pollutants like perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS). sioc-journal.cnresearchgate.net
Precursor for Advanced Materials: It is a key raw material in the synthesis of perfluoro-2,3-epoxy-2-methyl pentane, which is then converted to C6F12O, a compound used as a fire extinguishing agent. mdpi.comencyclopedia.pub
Historical Development and Emerging Research Trajectories of this compound
The development of this compound is closely linked to the industrial chemistry of hexafluoropropylene. As a dimer of hexafluoropropylene, its synthesis is often achieved through the oligomerization of this monomer. chemicalbook.com An important industrial process involves the isomerization of another hexafluoropropylene dimer, perfluoro-4-methyl-2-pentene, to the more synthetically useful this compound. fluorine1.rumdpi.com
Historically, research focused on understanding the fundamental reactivity of perfluorinated olefins with various nucleophiles. acs.org Early studies explored reactions with alcohols, amines, and other nucleophiles, establishing the conditions for addition versus substitution reactions. fluorine1.ruosti.govoup.com
Emerging research trajectories for this compound are largely driven by the demand for new materials with specific properties and improved environmental profiles. Key areas of current research include:
Development of "Green" Surfactants: A significant research focus is on using this compound to create branched fluorosurfactants that are less persistent and bioaccumulative than traditional long-chain perfluoroalkyl substances. sioc-journal.cnresearchgate.netmdpi.com
Advanced Fire Suppressants: Its role as a precursor to C6F12O highlights its importance in developing next-generation fire extinguishing agents that are effective and have a lower environmental impact than previous halon-based systems. mdpi.com
Synthesis of Bioactive Compounds: The introduction of fluorine atoms into organic molecules can enhance their biological activity. This compound is used to synthesize partially fluorinated compounds that are intermediates for creating medicines and agrochemicals. fluorine1.ru
Data Tables
Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1584-03-8 | chemicalbook.com |
| Molecular Formula | C6F12 | chemicalbook.com |
| Molecular Weight | 300.05 g/mol | chemicalbook.com |
| Boiling Point | 53-61 °C | chemicalbook.com |
| Density | 1.622 g/mL at 25 °C | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1,3,4,4,5,5,5-nonafluoro-2-(trifluoromethyl)pent-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F12/c7-2(3(8,9)6(16,17)18)1(4(10,11)12)5(13,14)15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEGGADNHFKDQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(C(F)(F)F)(F)F)F)(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166413 | |
| Record name | Perfluoro(2-methylpent-2-ene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1584-03-8 | |
| Record name | Perfluoro(2-methyl-2-pentene) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1584-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1,3,4,4,5,5,5-Nonafluoro-2-(trifluoromethyl)pent-4-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001584038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluoro(2-methylpent-2-ene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,3,4,4,5,5,5-nonafluoro-2-(trifluoromethyl)pent-4-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.943 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways of Perfluoro 2 Methyl 2 Pentene
Advanced Synthetic Routes to Perfluoro-2-methyl-2-pentene
The industrial production of this compound relies on two main strategies: the direct synthesis from hexafluoropropene (B89477) oligomerization and the isomerization of its less stable isomers. google.com
The dimerization of hexafluoropropene (HFP), also known as R1216, is a common method for producing C6 perfluoroalkenes. However, these reactions typically yield a mixture of isomers, including perfluoro-4-methyl-2-pentene and this compound. google.comgoogle.com Under many conditions, the kinetically favored product, perfluoro-4-methyl-2-pentene, is the major component. google.com Achieving high selectivity for the thermodynamically more stable this compound often requires specific catalytic systems and controlled reaction conditions.
One highly selective method involves the liquid-phase oligomerization of hexafluoropropylene gas in a polar aprotic solvent. google.com This process utilizes a catalyst and an alkaline substance to directly synthesize this compound with purities exceeding 99%. guidechem.comgoogle.com The product is not miscible with the catalyst-solvent system, allowing for simple separation by decantation. guidechem.comgoogle.com
Table 1: Conditions for Selective Dimerization of Hexafluoropropene google.com
| Parameter | Value/Range |
|---|---|
| Raw Material | Hexafluoropropylene (R1216) |
| Catalyst System | Catalyst and an alkaline substance |
| Solvent | Polar aprotic solvent |
| HFP:Catalyst Mass Ratio | 20-100 : 1 |
| HFP:Solvent Mass Ratio | 1-15 : 1 |
| HFP:Alkaline Substance Mass Ratio | 10-100 : 1 |
| Reaction Temperature | 40-150 °C |
| Reaction Time | 3-12 hours |
| Product Purity | >99.0% this compound |
Another approach employs a catalyst system comprising a metal fluoride (B91410) salt as the primary catalyst and a guanidine (B92328) compound as a cocatalyst. google.com The reaction is conducted in a polar aprotic solvent under pressure, following a two-stage temperature profile to optimize both reaction rate and selectivity. google.com
In contrast, gas-phase methods have also been explored. For instance, passing hexafluoropropylene gas over activated carbon impregnated with potassium fluoride at 200°C produces a mixture of dimers and trimers. guidechem.com However, this method often suffers from lower selectivity and requires more demanding high-temperature equipment. guidechem.com
Given that this compound is the most thermodynamically stable of the HFP dimers, the catalytic isomerization of other isomers, primarily perfluoro-4-methyl-2-pentene, is a highly effective synthetic route. scirp.org This process is a key step in producing high-purity this compound. googleapis.com
The isomerization of perfluoroolefins like perfluoro-4-methyl-2-pentene is understood to proceed through the formation of a carbocation intermediate. scirp.org This mechanism can be initiated by catalysts that can interact with the electron-rich carbon-carbon double bond. The process is driven by the system moving towards the most stable thermodynamic state, which corresponds to the formation of this compound. scirp.org
Computational studies have confirmed this thermodynamic driving force by calculating the single-point energies of the isomers, which show that this compound is the most stable compound in the mixture. scirp.org The reaction is facilitated by the generation of an intermediate carbanion upon attack by a fluoride ion, followed by the elimination of the fluoride ion to form the more substituted, and thus more stable, alkene.
The efficiency of the isomerization reaction is highly dependent on the catalytic system employed. Common catalysts include alkali metal fluorides, such as potassium fluoride (KF), and strong Lewis acids, like antimony pentafluoride (SbF₅). scirp.org
The effectiveness of potassium fluoride is significantly enhanced by the addition of a phase-transfer catalyst, such as a crown ether (e.g., 18-crown-6). scirp.org The crown ether sequesters the potassium cation (K⁺), increasing the effective concentration and nucleophilicity of the "naked" fluoride anion (F⁻) in the aprotic solvent. scirp.org This activated fluoride ion is better able to initiate the isomerization cascade. google.comscirp.org
Lewis acids represent another class of effective catalysts. nih.gov A strong Lewis acid like SbF₅ can abstract a fluoride ion from the perfluoroalkene, generating a carbocation intermediate that can then rearrange to the more stable isomeric form before being quenched. scirp.org The catalytic activity of Lewis acids is tied to their ability to accept an electron pair, thereby polarizing the C-F bond and facilitating its cleavage to form the reactive carbocation. nih.govnih.gov
Reaction conditions such as temperature and time play a critical role in the outcome of both dimerization and isomerization reactions. For the direct, selective dimerization of HFP, temperatures are typically maintained between 40°C and 150°C for 3 to 12 hours to ensure high conversion and selectivity. google.com
In the case of isomerization, temperature directly affects the reaction kinetics. One study investigated the isomerization of HFP dimers using a KF/18-crown-6 system in the temperature range of 303 K to 343 K (30°C to 70°C). scirp.org The study determined the activation energy for the process to be 76.64 kJ/mol, quantifying the temperature dependence of the reaction rate. scirp.org Reaction time is also a crucial factor; in a system using potassium fluoride and a crown ether in a DMA solvent, heating and refluxing for an extended period of 13 days was required to achieve a product with greater than 95% this compound content. google.com
Table 2: Isomerization of Perfluoro-4-methyl-2-pentene: Catalysts and Conditions
| Catalytic System | Solvent | Temperature | Time | Resulting Yield/Purity | Reference |
|---|---|---|---|---|---|
| Potassium Fluoride (KF), Crown Ether | DMA | Reflux | 13 days | >95% this compound | google.com |
| Potassium Fluoride (KF), 18-crown-6 | Not specified | 303-343 K (30-70 °C) | Not specified | Kinetic study, Eₐ = 76.64 kJ/mol | scirp.org |
| Antimony Pentafluoride (SbF₅) | Not specified | Up to 250 °C | Not specified | Effective isomerization, potential by-products | scirp.orggoogleapis.com |
Catalytic Isomerization from Perfluoro-4-methyl-2-pentene
Derivatization and Chemical Reactivity of this compound
This compound possesses two primary sites of reactivity: the electron-deficient carbon-carbon double bond and the vinylic fluorine atom, which is susceptible to nucleophilic attack. guidechem.com This dual reactivity makes it a versatile building block for synthesizing a range of fluorinated derivatives.
A prominent reaction pathway is nucleophilic vinylic substitution, where the fluorine atom on the double bond is replaced by a nucleophile. It reacts with various azoles, including pyrazole, imidazole, 1,2,4-triazole, and benzotriazole, to yield the corresponding vinyl-substituted products. researchgate.net Similarly, it reacts with aromatic nucleophiles. oup.com With phenol, a simple phenoxy-substituted product is formed, while the reaction with aniline (B41778) can lead to the formation of more complex quinoline (B57606) derivatives. oup.com
The carbon-carbon double bond can also undergo addition reactions. A key derivatization is its epoxidation to form perfluoro-2-methyl-2,3-epoxypentane. googleapis.com This epoxide is a valuable intermediate that can be catalytically rearranged in the presence of fluoride salts and ether compounds to produce perfluoro-2-methyl-3-pentanone, a compound used as a solvent and fire extinguishing agent. googleapis.com
Table 3: Selected Reactions and Derivatives of this compound
| Reactant(s) | Reaction Type | Product/Derivative | Reference |
|---|---|---|---|
| Azoles (e.g., Pyrazole, Imidazole) | Nucleophilic Vinylic Substitution | Azole-substituted perfluoropentene | researchgate.net |
| Phenol | Nucleophilic Vinylic Substitution | Phenoxy-substituted perfluoropentene | oup.com |
| Aniline | Nucleophilic Substitution / Cyclization | Quinoline derivatives | oup.com |
| Oxidant (e.g., Sodium Hypochlorite) | Epoxidation | Perfluoro-2-methyl-2,3-epoxypentane | googleapis.com |
| Perfluoro-2-methyl-2,3-epoxypentane (with catalyst) | Rearrangement | Perfluoro-2-methyl-3-pentanone | googleapis.com |
Nucleophilic Addition Reactions
The electron-withdrawing nature of the perfluoroalkyl groups in this compound renders the double bond highly susceptible to attack by nucleophiles. This reactivity has been harnessed to synthesize a diverse array of fluorinated organic compounds.
The reaction of this compound with alcohols can proceed via two main pathways: fluorine substitution or addition, with the outcome being highly dependent on the reaction conditions, particularly the presence and amount of a catalyst. researchgate.net In the absence of a strong base, alcohols typically undergo a Michael-type addition to the double bond of PMP.
For instance, the reaction of PMP with various alcohols in the absence of a base leads to the formation of 1,1,1,3,4,4,5,5,5-nonafluoro-2-trifluoromethyl-3-alkoxypentane derivatives in good yields. oup.com This reaction underscores the electrophilic character of the double bond in PMP.
When alcohols containing branched substituents are used, in addition to the substitution of a vinyl fluorine atom, isomeric vinyl ethers can also be formed as derivatives of perfluoro-2-methyl-1-pentene. chemicalbook.com
| Alcohol | Product(s) | Reaction Conditions | Yield (%) | Reference |
| Various Alcohols | 1,1,1,3,4,4,5,5,5-nonafluoro-2-trifluoromethyl-3-alkoxypentane | Base-free | Good | oup.com |
| Branched Alcohols | Vinyl ethers (derivatives of perfluoro-2-methyl-1-pentene) and vinyl fluorine substitution products | Not specified | Not specified | chemicalbook.com |
This compound reacts with carboxylic acids to yield Michael-type addition products, specifically 1,1,1,3,4,4,5,5,5-nonafluoro-2-trifluoromethyl-3-acyloxypentanes, in good yields. oup.com
However, the reaction takes a different course in the presence of a base such as triethylamine (B128534). Under these conditions, the reaction proceeds to form acid fluorides in good yields. oup.com This transformation highlights the utility of PMP as a fluorinating agent. The reaction likely proceeds through the initial formation of an adduct, which then undergoes elimination facilitated by the base to yield the acid fluoride. The yields of the products can be influenced by the choice of base, solvent, and the use of a phase-transfer catalyst. oup.com
| Reactant | Base | Product(s) | Yield (%) | Reference |
| Carboxylic Acid | None | 1,1,1,3,4,4,5,5,5-nonafluoro-2-trifluoromethyl-3-acyloxypentane | Good | oup.com |
| Carboxylic Acid | Triethylamine | Acid Fluoride | Good | oup.com |
The reaction of this compound with primary and aryl amines is a versatile method for the synthesis of various nitrogen-containing heterocyclic compounds and enamines. The nature of the product is highly dependent on the structure of the amine and the reaction conditions.
With primary amines such as propylamine, butylamine, and isobutylamine (B53898) in acetonitrile (B52724) at 20-45°C, PMP undergoes a 1,4-addition reaction to form products that are nearly equimolar mixtures of syn and anti isomers. researchgate.net However, when the same reaction is conducted in the presence of triethylamine, the products are [1-alkyl-4-pentafluoroethyl-3-trifluoromethyl-1H-azet-2-ylidene]alkylamines. researchgate.net The presence of triethylamine facilitates an intramolecular nucleophilic cyclization.
Reactions with isopropylamine (B41738) and tert-butylamine (B42293) in acetonitrile in the presence of triethylamine initially yield isopropyl- and tert-butyl(heptafluoro-2-trifluoromethyl-1-pentenylidene)amines, which can then be converted into azetine derivatives. researchgate.net Similarly, reactions with 2-amino-6-bromobenzothiazole (B93375) and 2-amino-1-methylbenzimidazole (B158349) lead to the formation of 4,4-difluoroazetine derivatives. researchgate.net
Aromatic amines react with PMP to give high yields of 4-arylaminoquinolines. rsc.orgconsensus.appconsensus.app Aminopyridines react in a similar fashion to produce derivatives of naphthyridine or pyridopyrimidine. rsc.orgconsensus.appconsensus.app In contrast, aromatic primary amines with substituents in the ortho-positions, or t-butylamine, yield ketenimines. rsc.orgconsensus.appconsensus.app Dialkylamines react to form enamines, while ammonia (B1221849) gives a dicyano-enamine. rsc.orgconsensus.appconsensus.app
| Amine | Reaction Conditions | Product Type | Reference(s) |
| Propylamine, Butylamine, Isobutylamine | Acetonitrile, 20-45°C | 1,4-addition products (syn and anti isomers) | researchgate.net |
| Propylamine, Butylamine, Isobutylamine | Acetonitrile, with Triethylamine | [1-alkyl-4-pentafluoroethyl-3-trifluoromethyl-1H-azet-2-ylidene]alkylamines | researchgate.net |
| Isopropylamine, tert-butylamine | Acetonitrile, with Triethylamine | Azetine derivatives | researchgate.netnsc.ru |
| Aromatic amines | Not specified | 4-arylaminoquinolines | rsc.orgconsensus.appconsensus.app |
| Aminopyridines | Not specified | Naphthyridine or pyridopyrimidine derivatives | rsc.orgconsensus.appconsensus.app |
| o-Substituted aromatic primary amines, t-butylamine | Not specified | Ketenimines | rsc.orgconsensus.appconsensus.app |
| Dialkylamines | Not specified | Enamines | rsc.orgconsensus.appconsensus.app |
The reaction of this compound with cyclic amides, such as 2-pyridone, results in the formation of a Michael-type addition product, namely 1,1,1,3,4,4,5,5,5-nonafluoro-2-trifluoromethyl-3-(2-pyridyloxy)pentane, in good yield. oup.com When this reaction is carried out in the presence of triethylamine in an aprotic solvent, 2-fluoropyridine (B1216828) is produced. oup.com This indicates that PMP can act as a fluorinating agent for cyclic amides under basic conditions. The reaction was also explored with other cyclic amides like 4-pyridone and 6-chloro-2-ethyl-5-methyl-4(3H)-pyrimidone. oup.com
| Cyclic Amide | Base | Product | Reference |
| 2-Pyridone | None | 1,1,1,3,4,4,5,5,5-nonafluoro-2-trifluoromethyl-3-(2-pyridyloxy)pentane | oup.com |
| 2-Pyridone | Triethylamine | 2-Fluoropyridine | oup.com |
This compound reacts with various sulfur nucleophiles, leading to a range of sulfur-containing heterocyclic compounds. For instance, its reaction with 1,4,5,6-tetrahydropyrimidine-2-thiol, pyridine-2-thiol, and 1,2,4-triazole-3-thiol results in the formation of fused heterocyclic systems. researchgate.net In contrast, reactions with tetrahydrothiazole-2-thione and pyrimidine-2-thiol (B7767146) lead to the replacement of a fluorine atom at the double bond. researchgate.net The reaction with thiourea (B124793) in aprotic bipolar solvents yields 4,4-bis(trifluoromethyl)-5-(tetrafluoroethylidene)-2-aminodihydrothiazole. nsc.ru
| Sulfur Nucleophile | Product Type | Reference |
| 1,4,5,6-Tetrahydropyrimidine-2-thiol | Fused heterocyclic system | researchgate.net |
| Pyridine-2-thiol | Fused heterocyclic system | researchgate.net |
| 1,2,4-Triazole-3-thiol | Fused heterocyclic system | researchgate.net |
| Tetrahydrothiazole-2-thione | Fluorine substitution product | researchgate.net |
| Pyrimidine-2-thiol | Fluorine substitution product | researchgate.net |
| Thiourea | 4,4-bis(trifluoromethyl)-5-(tetrafluoroethylidene)-2-aminodihydrothiazole | nsc.ru |
Epoxidation Reactions
The electron-deficient double bond of this compound can be readily epoxidized to form perfluoro-2-methyl-2,3-epoxypentane. This epoxide is a valuable intermediate for the synthesis of other fluorinated compounds.
A common method for the epoxidation of PMP involves its reaction with sodium hypochlorite (B82951). google.comwipo.int This reaction proceeds under mild conditions with a fast reaction rate, high selectivity, and high yield. google.com For example, using a 10% sodium hypochlorite solution in the presence of an epoxidation catalyst like trimethylamine (B31210) or diethylamine (B46881) at temperatures between 0-10°C can lead to high conversion rates and yields of the desired epoxide. google.comgoogleapis.com
Another effective method for the epoxidation of PMP utilizes in-situ generated N-oxides. Tri-n-butylamine N-oxide and N,N-dimethylcyclohexylamine N-oxide, formed by the oxidation of the corresponding tertiary amines with hydrogen peroxide or m-chloroperoxybenzoic acid (MCPBA), have been shown to be excellent reagents for this transformation, providing the epoxide in good to excellent yields under mild conditions. scientific.net The use of MCPBA as the oxidant is reported to be faster and higher yielding compared to hydrogen peroxide. scientific.net
| Oxidizing Agent | Catalyst/Reagent | Temperature (°C) | Conversion (%) | Yield (%) | Reference(s) |
| Sodium Hypochlorite | Trimethylamine/Diethylamine | 0-10 | 75.1 - 99.3 | 91.1 - 95.3 | google.comgoogleapis.com |
| Hydrogen Peroxide / MCPBA | Tri-n-butylamine or N,N-Dimethylcyclohexylamine | Not specified | Not specified | Good to Excellent | scientific.net |
Formation of Perfluoro-2,3-epoxy-2-methylpentane
The synthesis of Perfluoro-2,3-epoxy-2-methylpentane is primarily achieved through the oxidation of its parent olefin, this compound. This transformation is a critical step for producing valuable fluorinated intermediates. Various oxidative systems have been developed to facilitate this epoxidation reaction, with methods chosen based on factors like yield, reaction conditions, and reagent safety.
One common and effective method involves the use of sodium hypochlorite (NaClO) as the oxidizing agent. This process is advantageous due to its mild reaction conditions and high selectivity. Another approach utilizes organic halogenated oxidants, such as trichloroisocyanuric acid, in the presence of a phase transfer catalyst like acetonitrile. This system offers high product purity and reaction rates. A third documented method employs triethylamine oxide as the oxidant in a solvent like N,N'-dimethylformamide, which can achieve a very high yield, though it requires low temperatures and involves reagents that are difficult to prepare.
The selection of the synthetic route depends on the desired scale and laboratory capabilities. For instance, while the triethylamine oxide method boasts a high yield, the associated low temperature requirement (-30°C) and reagent hazards can make it less suitable for large-scale industrial production compared to methods using hypochlorite.
Table 1: Synthetic Methods for Perfluoro-2,3-epoxy-2-methylpentane
| Oxidizing Agent | Solvent(s) | Catalyst/Additive | Temperature (°C) | Reaction Time | Yield (%) |
|---|---|---|---|---|---|
| Sodium Hypochlorite | Dioxane or Acetonitrile, Water | None specified | 15 to 25 | 1 hour | 68-94 |
| Trichloroisocyanuric Acid | Water | Acetonitrile (Phase Transfer Catalyst) | 0 to 20 | Not specified | High |
Mechanistic Aspects of Epoxide Formation
The formation of an epoxide from an alkene is a classic electrophilic addition reaction. However, in the case of perfluoroalkenes such as this compound, the reaction mechanism is influenced by the strong electron-withdrawing effects of the fluorine atoms. These fluorine atoms significantly reduce the electron density of the carbon-carbon double bond, making it electron-deficient (electrophilic) and thus less susceptible to attack by typical electrophilic oxidizing agents like peroxy acids.
Instead, the epoxidation of perfluoroalkenes proceeds via a nucleophilic attack mechanism. The oxidizing agent, for example, the hypochlorite ion (OCl⁻) from sodium hypochlorite, acts as the nucleophile. The reaction is initiated by the attack of the nucleophilic oxygen on one of the carbons of the electron-poor double bond. This concerted process leads to the formation of the three-membered epoxy ring and the displacement of the leaving group (e.g., chloride ion). The presence of perfluoroalkyl groups stabilizes the partial negative charge that develops on the carbon skeleton during the transition state, facilitating the reaction. This pathway is analogous to an intramolecular SN2-type reaction, where the oxygen atom of the oxidant attacks the π-system and displaces the leaving group.
Oligomerization and Trimerization Reactions
This compound, itself a dimer of hexafluoropropylene, can participate in further reactions to form higher-order oligomers. Specifically, it can be converted into a trimer of hexafluoropropylene.
Under the influence of a cesium fluoride (CsF) catalyst, this compound undergoes a conversion to form Perfluoro-2,4-dimethyl-3-heptene. kchem.org This product is recognized as the most thermodynamically stable trimer of hexafluoropropylene. kchem.org This reaction highlights the role of fluoride ion catalysts in promoting the isomerization and oligomerization of fluoroalkenes. The fluoride ion can add to the double bond to form a carbanion intermediate, which can then react with another molecule of the alkene to build a larger carbon chain before eliminating the fluoride ion to generate the final trimer.
Computational Chemistry Approaches to Reaction Mechanism Prediction
Computational chemistry provides powerful tools for elucidating the mechanisms of complex organic reactions. For reactions involving this compound, theoretical studies, particularly using Density Functional Theory (DFT), have been applied to understand its reactivity.
While specific computational studies on the epoxidation or trimerization mechanisms of this compound were not identified in the surveyed literature, theoretical investigations have been conducted on its behavior in other reaction types. For example, DFT studies have been performed on the [2+3] cycloaddition reactions between this compound and various nitrones. bibliotekanauki.pl These studies help in understanding the regioselectivity and the molecular mechanism of how the perfluorinated alkene interacts with dipoles. Such computational approaches calculate the energies of transition states and intermediates, providing insights into the preferred reaction pathways and the stereochemical outcomes of the products formed. bibliotekanauki.placs.org These existing studies on cycloaddition reactions demonstrate the utility of computational methods in predicting the behavior of this electron-deficient alkene, a framework that could be extended to model the mechanistic details of its epoxidation and oligomerization.
Applications of Perfluoro 2 Methyl 2 Pentene As a Precursor and Intermediate
Synthesis of Fluorinated Ketones: C6F12O (FK-5-1-12/Novec 1230)
Perfluoro-2-methyl-2-pentene is a pivotal intermediate in the manufacturing of 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)-3-pentanone, known commercially as C6F12O, FK-5-1-12, or Novec 1230. This fluorinated ketone is recognized for its excellent fire suppression capabilities and favorable environmental profile, characterized by a zero ozone depletion potential (ODP) and a low global warming potential (GWP).
Oxidation Rearrangement from Hexafluoropropylene Dimer
One of the primary synthesis routes to C6F12O begins with the dimerization of hexafluoropropylene, which produces a mixture of isomers, including perfluoro-4-methyl-2-pentene and this compound. mdpi.comencyclopedia.pub A method reported by Zapevalov and his team involves an oxidation-rearrangement reaction of this dimer mixture. mdpi.comencyclopedia.pub In this process, the hexafluoropropylene dimer is oxidized, typically using sodium hypochlorite (B82951), to form corresponding epoxide intermediates. mdpi.comencyclopedia.pub These epoxides are then converted into the final C6F12O product. mdpi.comencyclopedia.pub This rearrangement can be facilitated by catalysts such as cesium fluoride (B91410) or trimethylamine (B31210) under mild conditions, achieving a yield as high as 93%. mdpi.comencyclopedia.pub
Multi-step Reaction Pathways for C6F12O Production
More refined and controlled production of C6F12O often involves multi-step pathways that isolate and convert specific isomers for higher purity and yield.
A common and efficient pathway starts with the isomerization of perfluoro-4-methyl-2-pentene to the more thermodynamically stable this compound. mdpi.com This is followed by the targeted epoxidation of this compound to yield perfluoro-2,3-epoxy-2-methyl pentane. mdpi.com The final step is a catalytic rearrangement of this epoxide intermediate to form the desired C6F12O ketone. mdpi.com
Table 1: Catalysts and Conditions for C6F12O Synthesis
| Step | Reactant | Reagent/Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Oxidation & Rearrangement | Hexafluoropropylene Dimer | 1. Sodium Hypochlorite2. Cesium Fluoride or Trimethylamine | Mild | 93% | mdpi.comencyclopedia.pub |
Significant research has focused on optimizing the reaction conditions to maximize the yield and purity of C6F12O. By carefully controlling the multi-step process involving isomerization, epoxidation, and catalysis, researchers have been able to achieve yields exceeding 95%. mdpi.com The optimization of this pathway is crucial for industrial-scale production, as it enhances the economic viability and reduces the formation of by-products that can be difficult to separate from the final product. mdpi.com
Precursor for Fluorinated Surfactants and Specialty Polymers
The reactive nature of the carbon-carbon double bond in this compound makes it an important precursor for producing fluorinated surfactants and specialty polymers. guidechem.comgoogle.comfluorotech.com.cn These materials are valued for their high thermal and chemical stability, and unique surface properties.
Synthesis of Branched Fluorinated Surfactants
This compound is a key starting material in the synthesis of novel branched fluorinated surfactants. rhhz.net These surfactants are being developed as more environmentally friendly alternatives to legacy long-chain fluorosurfactants like perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS), which have been identified as persistent and toxic. rhhz.net A fluorocarbon branched chain strategy is employed to create substitutes that are less likely to bioaccumulate. rhhz.net Researchers have successfully synthesized a series of intermediates for new branched fluorinated surfactants containing a CF3CF2CF2C(CF3)2 group, starting from this compound. rhhz.net The synthesis involves mild, manageable, and cost-effective steps, highlighting a significant direction in the development of safer fluorosurfactant technologies. rhhz.net
Table 2: Compound Names Mentioned in this Article
| Compound Name | Abbreviation/Synonym | Chemical Formula |
|---|---|---|
| This compound | - | C6F12 |
| 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)-3-pentanone | C6F12O, FK-5-1-12, Novec 1230 | C6F12O |
| Hexafluoropropylene | HFP | C3F6 |
| Perfluoro-4-methyl-2-pentene | - | C6F12 |
| Perfluoro-2,3-epoxy-2-methyl pentane | - | C6F12O |
| Perfluorooctanoic acid | PFOA | C8HF15O2 |
| Perfluorooctane sulfonate | PFOS | C8F17O3S- |
| Sodium hypochlorite | - | NaClO |
| Cesium fluoride | - | CsF |
Role in Fluoropolymer Synthesis as an Intermediate
While not a primary monomer in large-scale fluoropolymer production, this compound serves as a valuable intermediate in the synthesis of specialty monomers and polymers. Its reactivity allows for the introduction of specific functional groups that can then be incorporated into polymeric structures. For example, it can be used as a starting material for creating fluorinated monomers that are then copolymerized with other fluoroolefins to produce polymers with tailored properties such as modified thermal stability, solubility, and optical characteristics.
Formation of Partially Fluorinated Organic Compounds
This compound readily reacts with various nucleophiles to yield partially fluorinated organic compounds. A notable example is its reaction with alcohols. Depending on the reaction conditions, particularly the amount of basic catalyst used, the reaction can proceed via two main pathways: substitution of a vinylic fluorine atom or addition across the double bond.
When alcohols with branched substituents are used, isomeric vinyl ethers, which are derivatives of the rearranged isomer Perfluoro-2-methyl-1-pentene, can also be formed. The addition products, 2-hydro-3-alkoxyperfluoropentanes, can be further dehydrofluorinated to produce fluorine-containing allyl ethers with terminal double bonds in high yields. These reactions provide a route to a variety of partially fluorinated ethers, which have applications as solvents, heat transfer fluids, and intermediates in further synthesis.
Synthesis of Perfluorinated Heterocyclic Compounds via Cycloaddition
This compound's electron-deficient double bond makes it an excellent participant in cycloaddition reactions, providing a direct route to perfluorinated heterocyclic compounds. A significant example is its [3+2] cycloaddition reaction with C-arylnitrones.
This reaction proceeds under mild conditions and with high regioselectivity to form stereoisomeric isoxazolidines. Computational studies using Density Functional Theory (DFT) have shown that despite the polar nature of the reactants, the reaction follows a one-step, concerted mechanism rather than a stepwise pathway involving a zwitterionic intermediate.
The high electrophilicity of this compound is a key factor in its reactivity in these cycloadditions. This synthetic route is valuable for accessing highly functionalized, perfluorinated five-membered heterocyclic rings, which are of interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms. The reaction of this compound with (Z)-C-propyl-N-butylnitrone, for example, yields a mixture of regioisomeric isoxazolidines. researchgate.net
Environmental Fate and Atmospheric Chemistry of Perfluoro 2 Methyl 2 Pentene and Its Derivatives
Atmospheric Degradation Pathways
Photolysis Studies: Direct and Indirect
No specific studies on the direct or indirect photolysis of Perfluoro-2-methyl-2-pentene were found. Research is needed to determine if the compound absorbs radiation in the actinic region (wavelengths > 290 nm) and, if so, what its quantum yield for dissociation would be.
Without photolysis studies, the degradation products resulting from this pathway are unknown. It is not possible to confirm if Perfluoropropionic Acid or other shorter-chain perfluorinated carboxylic acids are formed from the atmospheric photolysis of this compound.
The role of atmospheric conditions, such as the concentration of nitrogen oxides (NOₓ), on the photolytic degradation of this compound has not been documented.
Reaction with Atmospheric Radicals (e.g., OH Radicals)
While it is chemically plausible that this compound reacts with hydroxyl (OH) radicals, specific kinetic and mechanistic studies are not available.
There are no published experimental or theoretical determinations of the reaction rate constant for this compound with OH radicals. Data on the temperature dependence of this reaction is also unavailable, which is essential for accurately modeling its atmospheric lifetime under various conditions.
The specific products formed from the atmospheric oxidation of this compound by OH radicals or other oxidants have not been identified in the available literature.
Hydrolysis and Hydration Kinetics in Aqueous Systems
Specific kinetic data on the hydrolysis and hydration of this compound in aqueous systems is not extensively detailed in publicly available research. However, insights can be drawn from studies on structurally similar perfluorinated compounds. For instance, research on perfluoro-2-methyl-3-pentanone, a C6 fluorinated ketone, indicates that its hydrolysis is exceedingly slow and not considered a significant pathway for atmospheric degradation. nih.gov Similarly, the hydration of this ketone to form a geminal diol was also determined not to be an important environmental fate. nih.gov
Given the exceptional stability of the carbon-fluorine bond, which characterizes all per- and polyfluoroalkyl substances (PFAS), it is anticipated that this compound would exhibit similar resistance to hydrolysis and hydration under typical environmental conditions. nih.govnih.gov Perfluorinated acids are generally not transformed or degraded by abiotic mechanisms like hydrolysis or photolysis in water to any significant extent. mst.dk
Environmental Persistence and Mobility
This compound, as a member of the PFAS class of compounds, is expected to be highly persistent in both aquatic and terrestrial environments. nih.gov PFAS are often referred to as "forever chemicals" due to their extreme resistance to environmental and metabolic degradation. nih.govnih.govmendeley.com This persistence is a direct result of the high energy of the carbon-fluorine bond, one of the strongest in organic chemistry. nih.gov
Like other PFAS, this compound is not expected to undergo significant biotic or abiotic degradation under typical environmental conditions. nih.gov This extreme persistence means that once released, these substances can remain in the environment for decades or even centuries, leading to long-term contamination of soil and water. nih.govnih.gov
While specific data on the vapor pressure of this compound is limited, its classification as a volatile precursor substance that can undergo atmospheric degradation implies it has sufficient volatility to be transported in the atmosphere. toxicdocs.org
In terms of mobility, compounds like this compound are part of a group of PFAS that exhibit high mobility in soil and water. nih.govpfascentral.org This property facilitates their rapid distribution into water resources, contributing to the widespread contamination of groundwater and drinking water supplies. nih.govnih.gov The high mobility, combined with high persistence, means that these substances can travel long distances from their emission source, appearing in water supplies far from the original point of release. nih.gov
| Property | Expected Behavior | Reference |
|---|---|---|
| Hydrolysis/Hydration | Expected to be extremely slow and not a significant fate process. | nih.govmst.dk |
| Persistence | Highly persistent ("forever chemical") in aquatic and terrestrial environments. | nih.govnih.govnih.gov |
| Biodegradability | Resistant to biotic degradation under environmental conditions. | nih.govmst.dk |
| Mobility | Expected to be highly mobile in soil and water, leading to potential groundwater contamination. | nih.govpfascentral.org |
Toxicological and Ecotoxicological Implications in Academic Research
Evaluation of Environmental Ecotoxicity
Ecotoxicological data specific to Perfluoro-2-methyl-2-pentene are sparse. However, the broader class of PFAS, to which it belongs, has been the subject of extensive environmental research.
While direct studies on the impact of this compound on aquatic life are not detailed in available research, the general effects of PFAS on aquatic ecosystems have been documented. PFAS are frequently detected in aquatic environments, raising concerns about their adverse effects on organisms. nih.gov Research on various perfluoroalkyl acids (PFAAs) shows a range of toxic impacts, including metabolic disturbances, disruption of reproduction, oxidative stress, and developmental toxicity. nih.gov These effects can be initiated at a molecular level through mechanisms like nuclear receptor activation or the induction of reactive oxygen species. nih.gov The toxicity of PFAAs can be influenced by the developmental stage and sex of the organism. nih.gov Furthermore, PFAS have been shown to disrupt metabolic pathways, leading to abnormalities in carbohydrate and lipid metabolism, and can alter the gut microbiome in aquatic organisms, which may contribute to physiological dysfunction and organ damage. nih.gov A safety data sheet for the related compound Perfluoro(4-methyl-2-pentene) advises against emptying it into drains, though specific ecotoxicity data is not provided. fishersci.com
The potential for bioaccumulation is a significant concern for many PFAS compounds due to their chemical stability. nih.govnih.gov These substances are known to be persistent and bioaccumulative, leading to increasing concentrations in organisms over time. nih.gov However, specific information regarding the bioaccumulation potential of this compound is limited. A safety data sheet for a related isomer indicates that no information on its bioaccumulation or accumulation is available and suggests that persistence is unlikely based on the available information. fishersci.com
Mammalian Bioassay and Epidemiological Research Contexts
Direct epidemiological research on this compound is lacking. However, acute toxicity studies on a closely related isomer and broader research on the PFAS class provide context for potential mammalian health effects.
Academic research into an isomer, trans-perfluoro(4-methyl-2-pentene), a primary byproduct in C6F12O fire extinguishing agents, offers the most direct insight into potential health effects. nih.govresearchgate.net An acute oral toxicity study in rats identified this compound as having mild acute toxicity. nih.govresearchgate.net The research revealed significant damage primarily to the respiratory and urinary systems, with lung and kidney tissues being particularly affected. nih.govresearchgate.net These two organs also exhibited significant inflammatory responses, as indicated by an analysis of inflammatory cytokines. nih.govresearchgate.net Moderate damage was observed in the liver, heart, and spleen, while only mild pathological changes were noted in the hippocampus. nih.govresearchgate.net
| Organ System | Observed Effect | Severity of Damage |
|---|---|---|
| Respiratory (Lungs) | Pathological Damage, Significant Inflammatory Response | Significant |
| Urinary (Kidneys) | Pathological Damage, Significant Inflammatory Response | Significant |
| Hepatic (Liver) | Pathological Damage | Moderate |
| Cardiovascular (Heart) | Pathological Damage | Moderate |
| Immune (Spleen) | Pathological Damage | Moderate |
| Nervous (Hippocampus) | Pathological Changes | Mild |
| Ocular (Eyes) | No Effects Observed | None |
When comparing the toxicological profile of trans-perfluoro(4-methyl-2-pentene) to more extensively studied legacy PFAS like perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonic acid (PFOS), both differences and similarities emerge. The specific targeting of respiratory and urinary systems by the trans-C6F12 isomer is a distinct finding. nih.govresearchgate.net In contrast, the broader body of PFAS research has associated exposure with a wider range of adverse health impacts, including effects on female and male fertility, endocrine function, lipid metabolism, immune function, and neurological function. nih.gov For instance, epidemiological studies have examined links between various PFAS and effects on the liver, immune response, and developmental outcomes. nih.govnih.gov A significant challenge in human epidemiological studies is the common co-exposure to multiple PFAS, which complicates the interpretation of data and the attribution of specific health effects to a single compound. nih.gov
In silico toxicology provides computational methods to predict the toxicity of chemicals, which is particularly useful for the thousands of existing PFAS compounds. nih.govupf.edu These methods aim to complement traditional animal testing by reducing costs and time while prioritizing chemicals for further study. nih.gov Quantitative Structure-Activity Relationship (QSAR) models are a primary tool in this field, using molecular descriptors to predict a chemical's toxicity. nih.govmdpi.com Such models are integral to modern approaches like New Approach Methodologies (NAMs) and Integrated Approaches to Testing and Assessment (IATA) for chemical safety assessment. upf.edu For PFAS, machine learning models are being developed to estimate crucial toxicokinetic parameters, such as elimination half-lives, across different species, which is vital for human health risk assessment. mdpi.com Toxicogenomic analyses are also used to form hypotheses about the links between chemical exposures and human diseases by identifying effects on specific molecular targets and cellular pathways. nih.gov While these computational tools are critical for evaluating the PFAS class as a whole, specific predictive models for this compound were not identified in the reviewed literature.
Formation of Toxic Thermal Decomposition Products (e.g., HF, COF2)
The thermal degradation of perfluorinated compounds, including perfluoroalkenes like this compound, is a significant area of academic research due to the potential for the formation of toxic byproducts. High temperatures can induce the cleavage of the strong carbon-fluorine and carbon-carbon bonds, leading to a cascade of chemical reactions that can generate smaller, often more reactive and toxic, fluorinated compounds. Among the most concerning of these are hydrogen fluoride (B91410) (HF) and carbonyl fluoride (COF2).
Detailed Research Findings
One of the primary initial steps in the thermal decomposition of many fluorinated organic compounds is HF elimination . Research on the pyrolysis of perfluorocarboxylic acids (PFCAs) has shown that HF can be eliminated from the molecule at elevated temperatures. nih.gov This process is a key pathway for the degradation of the parent compound and the initial release of fluorine in a highly reactive form.
Following initial fragmentation, the resulting perfluorinated radicals and intermediates can undergo further reactions. In the presence of oxygen (combustion conditions), the formation of carbonyl fluoride (COF2) is a significant concern. Studies on the combustion of PFCAs have demonstrated that COF2 is a primary product at temperatures below 400 °C. nih.gov The general mechanism involves the oxidation of fluorinated carbon fragments.
A study on the decomposition kinetics of a structural isomer, perfluoro-(4-methyl-2-pentene), indicated that the initial decomposition is dominated by H-induced reactions, which lead to the formation of various isomers and subsequent decomposition at high temperatures. researchgate.net This suggests that the thermal degradation of this compound is likely a complex process involving multiple reaction pathways.
While direct experimental data on the product yields from the thermal decomposition of this compound is scarce, the broader body of research on similar perfluorinated compounds provides a strong indication of the potential hazards. The formation of HF and COF2 is a common feature of the high-temperature degradation of these substances.
Thermal Decomposition Product Overview
The following table summarizes the key toxic thermal decomposition products that are anticipated based on research into related perfluorinated compounds.
| Decomposition Product | Chemical Formula | Common Formation Pathway |
| Hydrogen Fluoride | HF | Elimination from the parent molecule or intermediates nih.gov |
| Carbonyl Fluoride | COF2 | Oxidation of perfluorinated fragments nih.gov |
It is important to note that the specific yields of these products would be dependent on various factors, including the temperature, pressure, presence of oxygen, and the presence of other substances.
Advanced Analytical Methodologies for Perfluoro 2 Methyl 2 Pentene and Its Metabolites
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of Perfluoro-2-methyl-2-pentene. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the connectivity of atoms and the nature of the chemical bonds within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of fluorinated organic compounds. Due to its high natural abundance and spin of ½, the ¹⁹F nucleus is highly sensitive in NMR experiments, providing sharp signals over a wide range of chemical shifts. huji.ac.il This large chemical shift dispersion, far greater than in ¹H NMR, minimizes the likelihood of signal overlap and allows for detailed resolution of individual fluorine environments within the this compound molecule. thermofisher.com
The structure of this compound, (CF₃)₂C=C(F)CF₂CF₃, contains several distinct fluorine environments, which would result in a complex and information-rich ¹⁹F NMR spectrum. The chemical shift of each fluorine signal provides insight into its electronic environment, while spin-spin coupling between neighboring, non-equivalent fluorine nuclei reveals connectivity information. huji.ac.ilthermofisher.com The magnitude of the coupling constants (J-values) can help to determine the spatial relationship between coupled nuclei.
Table 1: Predicted ¹⁹F NMR Spectral Features for this compound
| Structural Group | Predicted Chemical Shift Range (ppm) | Expected Multiplicity | Coupling Interactions |
|---|---|---|---|
| (CF₃)₂C= | -60 to -75 | Quartet or complex multiplet | Coupling to vinylic F and CF₂ group |
| =C(F) | -100 to -130 | Multiplet | Coupling to (CF₃)₂ and CF₂ groups |
| -CF₂- | -110 to -125 | Multiplet | Coupling to vinylic F and CF₃ group |
| -CF₃ | -80 to -90 | Triplet | Coupling to adjacent CF₂ group |
Note: Predicted values are based on typical chemical shift ranges for similar fluoroalkene structures. Actual values require experimental determination.
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Mass Spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound (C₆F₁₂), high-resolution mass spectrometry can confirm its molecular formula by providing a highly accurate mass measurement. nist.govnist.govscbt.com The electron ionization (EI) mass spectrum of this compound is characterized by a specific fragmentation pattern that serves as a molecular fingerprint. The NIST WebBook database includes a mass spectrum for this compound, showing characteristic fragment ions resulting from the loss of CF₃ groups and other fluorocarbon fragments. nist.gov
When coupled with Gas Chromatography (GC), the technique, known as GC-MS, becomes a powerful tool for separating the compound from a mixture and identifying it. The gas chromatograph separates components based on their volatility and interaction with the stationary phase, and the mass spectrometer provides mass spectra for each eluting component, allowing for positive identification. nist.govnih.gov
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₆F₁₂ | nist.govscbt.com |
| Molecular Weight | 300.0450 g/mol | nist.govnist.gov |
| Base Peak (m/z) | 69 | nist.gov |
| Major Fragment Ions (m/z) | 281, 231, 181, 131, 93 | nist.gov |
Data obtained from the NIST Mass Spectrometry Data Center. nist.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum provides information about the functional groups present in the molecule. For this compound, the IR spectrum is expected to be dominated by very strong absorption bands corresponding to the C-F bond stretching vibrations. These typically occur in the region of 1400-1000 cm⁻¹.
Additionally, a characteristic absorption for the C=C double bond stretch would be expected. In non-fluorinated alkenes, this peak is found around 1680-1620 cm⁻¹. docbrown.info However, the presence of numerous electron-withdrawing fluorine atoms attached to the double bond in this compound would shift this absorption to a higher frequency, typically in the 1730-1750 cm⁻¹ range. The unique pattern of absorptions in the "fingerprint region" (below 1500 cm⁻¹) can be used to confirm the identity of the specific isomer. docbrown.info
Chromatographic Separation Techniques
Chromatography is essential for separating this compound from reaction mixtures, analyzing its purity, and isolating its isomers or potential degradation products. The choice of chromatographic method depends on the specific analytical goal.
Gas Chromatography (GC) for Purity and Isomer Analysis
Gas Chromatography (GC) is the premier technique for assessing the purity of volatile compounds like this compound. In a typical analysis, the sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. Separation is achieved based on differences in boiling points and affinities for the stationary phase. The purity of a sample can be determined by the relative area of the main peak in the resulting chromatogram. For instance, GC analysis has been used to confirm the purity of this compound to be as high as 99.6%. guidechem.com
Furthermore, GC is highly effective for separating structural isomers. This compound can exist alongside its isomer, Perfluoro-4-methyl-2-pentene. fishersci.com By selecting an appropriate GC column and temperature program, these isomers, which have different boiling points and structures, can be effectively separated and quantified.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradation Product Analysis
While GC-MS is suitable for the parent compound, the analysis of its potential metabolites or environmental degradation products often requires Liquid Chromatography-Mass Spectrometry (LC-MS). Many degradation products of per- and polyfluoroalkyl substances (PFAS) are more polar and less volatile than the parent compound, making them more amenable to LC separation. lcms.czfda.gov
LC-MS/MS, which involves tandem mass spectrometry, is a particularly powerful technique for this purpose. nih.govresearchgate.net It allows for the selective detection and quantification of trace-level analytes in complex matrices. A typical LC-MS/MS method involves separating the degradation products on a reversed-phase column (e.g., C18) followed by detection using a mass spectrometer, often in multiple reaction monitoring (MRM) mode to enhance sensitivity and specificity. fda.gov This approach is crucial for identifying and quantifying the breakdown products of this compound in various environmental or biological samples.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) for Gas-Phase Analysis
Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) is a real-time analytical technique for the direct analysis of trace gases. chromatographyonline.com It utilizes soft chemical ionization through the reactions of selected precursor ions with analyte molecules in a controlled environment. nih.gov For the analysis of this compound, a dual-polarity SIFT-MS instrument can be employed, using N₂ as a carrier gas at a controlled temperature, for instance, 393 K. researchgate.net This method allows for the determination of reaction rate coefficients and product ion branching ratios, which are essential for quantitative analysis without the need for specific calibration standards for every compound. researchgate.netwhiterose.ac.uk The standard precursor ions used include H₃O⁺, NO⁺, and O₂⁺• for positive ion mode, and O⁻•, OH⁻, O₂⁻•, NO₂⁻, and NO₃⁻ for negative ion mode. researchgate.net
Kinetics of Ion-Molecule Reactions
The kinetics of the reactions between precursor ions and this compound are fundamental to its quantification via SIFT-MS. A study conducted at 393 K in a nitrogen carrier gas determined the rate coefficients for these reactions. researchgate.net It was observed that the positive ions H₃O⁺, NO⁺, and O₂⁺• react relatively slowly with this compound. In contrast, the negative ions, particularly O⁻• and OH⁻, exhibit much faster reaction rates. researchgate.net The experimental rate coefficients (k) for these ion-molecule reactions are detailed in the table below. researchgate.net
Table 1: Reaction Rate Coefficients of this compound with SIFT-MS Precursor Ions
| Precursor Ion | Rate Coefficient (k) (x 10⁻¹⁰ cm³ s⁻¹) |
|---|---|
| H₃O⁺ | 0.1 |
| NO⁺ | < 0.01 |
| O₂⁺• | 0.02 |
| O⁻• | 13.0 |
| OH⁻ | 1.8 |
| O₂⁻• | < 0.01 |
| NO₂⁻ | < 0.01 |
| NO₃⁻ | < 0.01 |
Data sourced from a study using a N₂ carrier gas at 393 K. researchgate.net
Product Ion Branching Ratios
Product ion branching ratios represent the distribution of different product ions formed from the reaction of a single precursor ion with the analyte molecule. nih.gov These ratios are critical for accurate quantification and identification. For this compound, the reactions with the precursor ions yield several product ions. The reaction with O⁻• is particularly complex, producing a variety of fragment ions. The branching ratios for the primary reaction channels have been determined and are summarized in the tables below. researchgate.net
Table 2: Product Ions and Branching Ratios for Positive Precursor Ions
| Precursor Ion | Product Ion (m/z) | Assigned Formula | Branching Ratio (%) |
|---|---|---|---|
| H₃O⁺ | 281 | C₅F₁₁⁺ | 100 |
| NO⁺ | - | - | - |
| O₂⁺• | 131 | C₃F₅⁺ | 100 |
Data represents reactions with this compound. researchgate.net
Table 3: Product Ions and Branching Ratios for Negative Precursor Ions
| Precursor Ion | Product Ion (m/z) | Assigned Formula | Branching Ratio (%) |
|---|---|---|---|
| O⁻• | 131 | C₃F₅⁻ | 32 |
| 155 | C₃F₅O⁻ | 20 | |
| 169 | C₄F₅O⁻ | 11 | |
| 181 | C₄F₇⁻ | 10 | |
| 231 | C₅F₉⁻ | 27 | |
| OH⁻ | 317 | C₆F₁₂OH⁻ | 100 |
| O₂⁻• | - | - | - |
| NO₂⁻ | - | - | - |
| NO₃⁻ | - | - | - |
Data represents reactions with this compound. researchgate.net
Development of High-Sensitivity Detection Methods
The development of high-sensitivity detection methods is essential for monitoring trace levels of perfluorinated compounds like this compound in various environmental and biological matrices. While SIFT-MS provides rapid gas-phase analysis, other techniques offer extremely low detection limits for liquid and solid samples. researchgate.netmdpi.com
Chromatography coupled with mass spectrometry is a cornerstone for the sensitive detection of per- and polyfluoroalkyl substances (PFAS). nih.gov Techniques such as High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) and Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS) are widely used. mdpi.com UPLC-MS/MS, in particular, offers higher sensitivity, better resolution, and faster analysis times compared to traditional LC-MS/MS methods for identifying PFCs in water samples. mdpi.com These methods often involve a sample pretreatment step, such as solid-phase extraction (SPE), to concentrate the analytes and reduce matrix effects, achieving detection limits in the nanogram per liter (ng/L) or even picogram per milliliter (pg/mL) range. mdpi.comresearchgate.net
Beyond traditional chromatography, novel approaches are continuously being developed. For instance, fluorescent biosensors have been designed for the quantitative detection of long-chain perfluorinated compounds. nih.gov These sensors can utilize interactions between the target compounds and materials like DNA probes or lysozyme (B549824) fibers to produce a measurable fluorescence response. nih.gov Such methods offer the potential for rapid, inexpensive, and easy-to-operate screening tools, with some biosensors demonstrating the ability to reach picomolar (pM) detection limits after sample preconcentration. nih.gov The development of these advanced analytical techniques is crucial for enhancing our ability to detect and quantify persistent organic pollutants and their metabolites. perkinelmer.com
Future Research Directions and Unanswered Questions
Development of Greener Synthesis and Derivatization Routes
The current synthesis of perfluoro-2-methyl-2-pentene often relies on the oligomerization of hexafluoropropylene. However, established methods present environmental and efficiency challenges. For instance, processes may require catalysts with notable toxicity, such as potassium cyanate, or involve high-energy conditions and complex equipment, leading to a low yield of the desired isomer. guidechem.comgoogle.com
Future research must prioritize the development of more sustainable synthetic pathways. A promising avenue is the exploration of "green" chemistry principles. One patented method, for example, proposes a simpler, more environmentally friendly process with high reaction efficiency, although widespread industrial adoption and third-party validation are still needed. guidechem.comgoogle.com Research into novel catalytic systems is crucial. This could involve using less toxic and more recyclable catalysts, such as solid-supported reagents, or exploring photocatalysis which can enable reactions under milder conditions using visible light, potentially in more benign solvents. organic-chemistry.org
Furthermore, developing greener derivatization routes is essential. A significant recent advancement has been the successful synthesis of valuable fluorinated N-heterocyclic carbenes (NHCs) from environmentally persistent perfluoroalkenes. sciencedaily.com This approach not only provides a pathway to high-value chemical products used in catalysis and materials science but also represents a method for upcycling potentially harmful fluorinated compounds into functional materials. sciencedaily.com Future work should focus on adapting these innovative derivatization strategies specifically for this compound.
Table 1: Comparison of Synthesis Routes for this compound
| Method | Catalyst/Reagents | Solvent | Conditions | Known Issues | Future Research Goal |
|---|---|---|---|---|---|
| Conventional Dimerization | Potassium Fluoride (B91410) on Activated Carbon | None (Gas Phase) | 200°C | High equipment requirements, low yield of target isomer. guidechem.com | Develop catalysts for lower temperature and higher selectivity. |
| Catalytic Dimerization | Potassium Cyanate | Acetonitrile (B52724) | Not specified | Catalyst toxicity, environmental harm. guidechem.comgoogle.com | Replace toxic catalysts with benign alternatives. |
| Isomerization | Not specified | Not specified | Not specified | Often produces mixtures requiring separation. google.com | Develop catalysts for direct, high-selectivity synthesis. |
| Patented "Green" Method | Catalyst and Alkaline Substance | Various | 40-150°C | Details proprietary, requires independent verification. guidechem.comgoogle.com | Validate efficiency and environmental impact at scale. |
| Photocatalytic Alkylation (Analogous) | Photocatalysts | Ethyl Acetate | Visible Light | Method demonstrated for other fluoroalkenes. organic-chemistry.org | Adapt and optimize for this compound synthesis. |
Comprehensive Assessment of Long-term Environmental Impacts
As a member of the per- and polyfluoroalkyl substances (PFAS) family, this compound is categorized as a potential "forever chemical." windows.net Initial assessments suggest it is not readily biodegradable and may lead to long-term adverse effects in the environment. windows.net However, specific data on its persistence, bioaccumulation potential, and long-term toxicity are sparse. The active double bond in its structure is believed to give it a shorter atmospheric lifespan compared to its saturated perfluoroalkane counterparts, but its ultimate degradation products and their environmental impact are not well understood. guidechem.com
A critical research gap is the lack of comprehensive ecotoxicological studies. While one safety data sheet notes its potential for long-term environmental harm, it simultaneously states that no additional information on toxicity is available. windows.net Research on its structural isomer, perfluoro(4-methyl-2-pentene), has shown that oral exposure can cause significant damage to the respiratory and urinary systems in rats, highlighting the potential for biological harm from this class of compounds. nih.gov Therefore, a thorough investigation into the chronic toxicity, carcinogenicity, and reproductive toxicity of this compound is urgently needed.
Future studies must employ long-term monitoring to track its presence and concentration in various environmental compartments, including water, soil, and biota. Understanding its potential to bioaccumulate in food webs is paramount for assessing the risk to ecosystems and human health. itrcweb.orgnih.gov
Elucidation of Novel Reaction Mechanisms and Catalytic Processes
This compound possesses two primary reactive sites: the carbon-carbon double bond and the vinylic fluorine atom attached to this bond. guidechem.com This dual reactivity makes it a versatile intermediate for synthesizing other fluorochemicals. It is known to react with azoles, resulting in the substitution of the vinylic fluorine atom. researchgate.net It also serves as a precursor for perfluoroethyl isopropyl ketone, a fire-extinguishing agent, through epoxidation and subsequent catalytic rearrangement. guidechem.com
Despite these known reactions, a vast potential for discovering novel reaction mechanisms remains. The unique electronic properties conferred by the fluorine atoms can lead to unexpected reactivity. Future research should systematically explore its reactions with a wider range of nucleophiles, electrophiles, and radical species.
A particularly exciting frontier is the development of new catalytic processes that utilize this compound as a building block. As mentioned, the transformation of perfluoroalkenes into fluorinated N-heterocyclic carbene (NHC) ligands is a groundbreaking development. sciencedaily.com These NHCs can be used to create novel catalysts for a wide array of chemical transformations. Elucidating the mechanisms of these transformations and expanding the scope of catalytic applications for this compound-derived molecules is a key area for future investigation.
Exploration of New Application Areas Beyond Existing Uses
Currently, this compound is used as an intermediate in the production of surfactants and treatment agents for fabrics and paper. guidechem.com It is also a key component in the synthesis of certain fire-extinguishing agents and has been proposed as a replacement for CFCs in applications such as refrigeration and heat transfer. guidechem.com
However, its unique properties suggest a much broader application potential. The derivatization of this compound could yield a new generation of advanced materials. For example, incorporating this fluorinated moiety into polymers could create materials with enhanced thermal stability, chemical resistance, and unique surface properties (e.g., hydrophobicity and oleophobicity).
The conversion to fluorinated NHCs opens doors to applications in organometallic chemistry and materials science, including the development of novel light-emitting materials. sciencedaily.com Further exploration could lead to its use in creating specialized lubricants, dielectric fluids, or as a building block in the synthesis of complex fluorinated pharmaceuticals and agrochemicals, where the introduction of fluorine can significantly enhance metabolic stability and bioactivity. A systematic exploration of these potential applications, driven by a deeper understanding of the compound's reactivity, is a critical direction for future research.
Q & A
Q. What are the recommended analytical techniques for characterizing Perfluoro-2-methyl-2-pentene (C₆F₁₂) in experimental settings?
this compound’s physicochemical properties (boiling point: 48–61°C, density: 1.622 g/cm³) require precise characterization. Use:
- Gas Chromatography-Mass Spectrometry (GC-MS) to confirm purity and detect isomers.
- Nuclear Magnetic Resonance (NMR) (¹⁹F NMR) to resolve structural ambiguities, especially distinguishing between cis and trans configurations.
- Differential Scanning Calorimetry (DSC) to study thermal stability, given its low flash point (−12°C) .
Q. How can researchers mitigate safety risks during laboratory handling of this compound?
Key safety protocols include:
- Ventilation : Use fume hoods and explosion-proof equipment due to its high flammability (UN1993, Hazard Class 3) .
- Storage : Seal containers under inert gas (e.g., nitrogen) to prevent aerosol formation and degradation .
- Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, chemical-resistant gloves, and full-face respirators during synthesis .
Q. What synthetic routes are available for producing this compound?
The compound is primarily synthesized via:
- Isomerization : Catalytic isomerization of perfluoro-4-methyl-2-pentene at controlled temperatures (patented by 3M, WO1995025082A1) .
- Epoxidation : Reaction with sodium hypochlorite to form perfluoro-2,3-epoxy-2-methylpentane, followed by fluoride-catalyzed ring-opening .
Advanced Research Questions
Q. How can reaction conditions be optimized to achieve >95% yield in C₆F₁₂O synthesis from this compound?
Optimization strategies include:
- Catalyst Selection : Cesium fluoride (CsF) enhances epoxide ring-opening efficiency by stabilizing intermediates .
- Solvent-Free Systems : Reduce side reactions and purification steps (e.g., gas-phase oxidation with O₂ over metal oxides) .
- Temperature Gradients : Stepwise heating (50–80°C) prevents thermal decomposition of fluorinated intermediates .
Q. What mechanisms explain the surfactant behavior of branched derivatives derived from this compound?
Branched fluorinated surfactants (e.g., 4-(3,3,4,4,5,5,5-heptafluoro-2,2-bis-trifluoromethyl-pentyl)-benzene lithium phosphonate) exhibit superior wetting properties due to:
Q. How can conflicting data on environmental persistence of perfluoroalkenes be resolved?
Address contradictions using:
- Isomer-Specific Analysis : GC-MS with fluorine-selective detectors to differentiate degradation products of structural isomers (e.g., this compound vs. perfluoro-4-methyl-2-pentene) .
- Longitudinal Soil/Water Studies : Monitor leaching behavior under varied pH and temperature conditions to assess groundwater contamination risks .
Methodological Frameworks for Research Design
Q. How can the PICOT framework structure studies on this compound’s industrial applications?
Q. What ethical considerations apply to large-scale environmental sampling of perfluoroalkenes?
- Contamination Control : Use pre-cleaned, fluoropolymer-free sampling tools to avoid cross-contamination .
- Regulatory Compliance : Align with REACH and ECHA guidelines for PFAS (per- and polyfluoroalkyl substances) handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
